3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
The compound 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic molecule that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceutical chemistry. The presence of bromine and chlorine atoms on the pyrrolopyridine core structure makes it a versatile intermediate for further chemical modifications and functionalizations .
Synthesis Analysis
The synthesis of related halogenated pyridines typically involves multi-step methodologies starting from simpler halopyridines. For instance, the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines from 3-bromo-2-chloropyridine involves a nucleophilic aromatic substitution (SNAr) with sodium methanethiolate (NaSMe), followed by Sonogashira coupling and halocyclization . Another example is the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which is an important intermediate for a new insecticide, starting from 2,3-dichloropyridine via nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis .
Molecular Structure Analysis
The molecular structure of halogenated pyridines has been extensively studied using X-ray diffraction and spectroscopic techniques. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the crystal structures of 3-chloro-5-hydroxy-2,6-dimethylpyridine and 3-bromo-5-hydroxy-2,6-dimethyl-pyridine were determined, showing strong hydrogen bonding in the structures .
Chemical Reactions Analysis
The reactivity of halogenated pyridines allows for various chemical transformations. For instance, thieno[2,3-b]pyridine was converted into its 3-chloro, 3-bromo, and 3-iodo derivatives using elemental halogen, silver sulfate, and sulfuric acid . The regioselective bromination of thieno[2,3-b]pyridine at the 4-position has also been achieved, demonstrating the potential of such compounds as building blocks in drug discovery .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine was studied using high-resolution X-ray diffraction data, revealing the covalent nature of N–C and C–C bonds and the presence of intermolecular hydrogen bonds . The nonlinear optical properties of certain pyridine derivatives have been computed, showing values greater than urea due to the conjugation effect . Additionally, the bioactivity of these compounds has been confirmed by experimental activity against bacteria and fungus .
Scientific Research Applications
Synthesis and Transformation
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine and its derivatives are primarily utilized in the synthesis of various compounds. Klemm et al. (1974) explored the transformation of thieno[2,3-b]pyridine into its halogen derivatives, including 3-bromo and 3-chloro compounds. These transformations are critical in creating various organic compounds, particularly in heterocyclic chemistry (Klemm, L., Merrill, R. E., Lee, F. H., & Klopfenstein, C. E., 1974).
Intermediate in Insecticide Synthesis
Niu Wen-bo (2011) highlighted the use of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid as an important intermediate in synthesizing chlorantraniliprole, a new insecticide. This showcases its application in agricultural chemistry (Niu Wen-bo, 2011).
Alkaloid Synthesis
A study by Baeza et al. (2010) demonstrated the use of 3-bromo-4-chloropyrrolo[2,3-b]pyridine in the total synthesis of the natural alkaloid variolin B. This indicates its role in the synthesis of complex natural products, particularly in pharmaceutical chemistry (Baeza, A., Mendiola, J., Burgos, C., Alvarez-Builla, J., & Vaquero, J., 2010).
Electronic Structure Studies
The electronic structure and topological features of 4-chloro-1H-pyrrolo[2,3-b]pyridine were investigated by Hazra et al. (2012), which can provide insights into the properties of similar bromo-chloro derivatives. This research is significant for understanding the electronic properties of heterocyclic compounds (Hazra, D., Mukherjee, A. K., Helliwell, M., & Mukherjee, M., 2012).
Future Directions
The future directions for research on “3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine” and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given their potential as inhibitors, these compounds could be further investigated for their potential in the treatment of various diseases .
properties
IUPAC Name |
3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGXTRWCWHBPDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646889 | |
Record name | 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1000340-39-5 | |
Record name | 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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